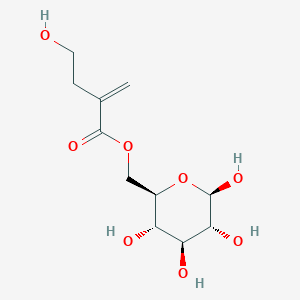
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, also known as HMBG, is a naturally occurring molecule found in various plant sources. It belongs to the class of compounds known as glucosides, which are composed of a sugar molecule attached to a non-sugar molecule. HMBG has been the subject of scientific research due to its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Insecticidal Activity Precursor
6-Tuliposide A, a compound closely related to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, was isolated from Spiraea thunbergii leaves. This compound is a precursor to tulipalin A, an insecticidal compound. Thus, it plays a significant role in the plant's defense mechanism against insects (Kim et al., 1999).
Synthesis of Methylene Bridged C-Disaccharides
In a study on the synthesis of methylene bridged C-disaccharides, 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose analogs were utilized. These compounds were important in the formation of C-C bond between reactants, leading to novel molecular structures (Giese et al., 1988).
Antagonistic Effects on Endotoxin
A compound structurally similar to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, E5564, was studied for its antagonistic effects on endotoxins. This research highlights the potential therapeutic applications of these glucopyranose derivatives in managing endotoxin-related diseases (Mullarkey et al., 2003).
Application in Cigarette Smoke Modification
Research involving the synthesis and pyrolysis of 6-O-Acetyl-2, 3, 4-tri-O-isovaleryl-α-D-Glucopyranose, a derivative of 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, showed that it can release isovaleric acid into cigarette smoke, indicating its potential use in modifying cigarette smoke properties (Saijing et al., 2012).
Propiedades
Número CAS |
19870-31-6 |
|---|---|
Nombre del producto |
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose |
Fórmula molecular |
C11H18O8 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11-/m1/s1 |
Clave InChI |
NABVFHUVYXEKSQ-ZBGLXGBJSA-N |
SMILES isomérico |
C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
SMILES canónico |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Sinónimos |
6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose 6-tuliposide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
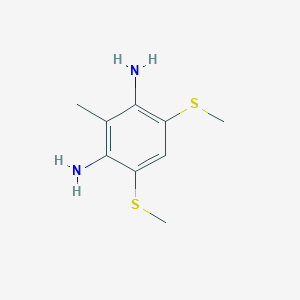

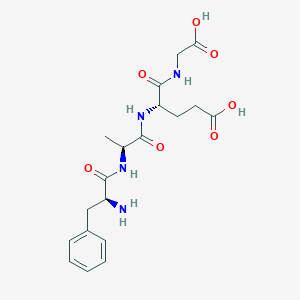
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

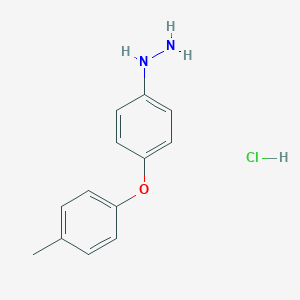

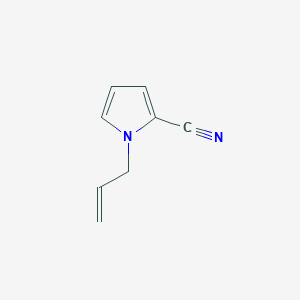
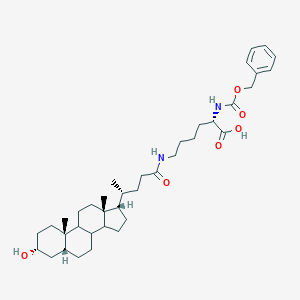
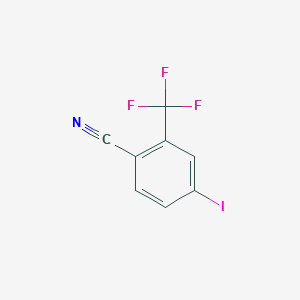
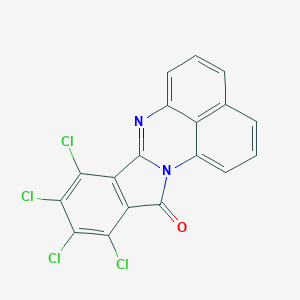
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)